5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a tert-butylcarbamoyl and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Substituents: The tert-butylcarbamoyl and methyl groups are introduced through electrophilic substitution reactions. For instance, tert-butyl isocyanate can be used to introduce the tert-butylcarbamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various biaryl compounds, depending on the coupling partner.
Scientific Research Applications
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid primarily involves its ability to form boronic esters and participate in cross-coupling reactions. The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds. In Suzuki-Miyaura reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the thiophene ring and tert-butylcarbamoyl group.
4-Methylphenylboronic Acid: Similar structure but lacks the thiophene ring and tert-butylcarbamoyl group.
Thiophene-2-boronic Acid: Contains the thiophene ring but lacks the tert-butylcarbamoyl and methyl groups.
Uniqueness
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is unique due to the combination of its boronic acid functionality with the thiophene ring and specific substituents. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C10H16BNO3S |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
[5-(tert-butylcarbamoyl)-4-methylthiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3S/c1-6-5-7(11(14)15)16-8(6)9(13)12-10(2,3)4/h5,14-15H,1-4H3,(H,12,13) |
InChI Key |
OPVNIQMLRFNQPH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)NC(C)(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.